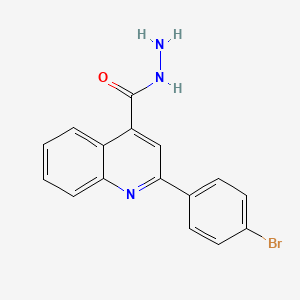

2-(4-Bromophenyl)quinoline-4-carbohydrazide

CAS No.: 351899-02-0

Cat. No.: VC2004760

Molecular Formula: C16H12BrN3O

Molecular Weight: 342.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351899-02-0 |

|---|---|

| Molecular Formula | C16H12BrN3O |

| Molecular Weight | 342.19 g/mol |

| IUPAC Name | 2-(4-bromophenyl)quinoline-4-carbohydrazide |

| Standard InChI | InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) |

| Standard InChI Key | TVLQRCVLQVHHQI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN |

Introduction

Physical and Chemical Properties

2-(4-Bromophenyl)quinoline-4-carbohydrazide possesses specific physical and chemical properties that contribute to its biological activity and synthetic utility. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

The presence of a bromine atom in the para position of the phenyl group enhances the compound's reactivity and biological efficacy, contributing to its pharmacological properties. The carbohydrazide moiety provides a versatile functional group for further derivatization, enabling the creation of various analogs with potentially enhanced biological activities.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide involves a multi-step process that has been well-documented in the literature. The general synthetic route, as illustrated in various studies, follows a sequence of reactions beginning with the Pfitzinger reaction .

Preparation of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (Compound 1)

The first step involves the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone in refluxing ethanol under basic conditions. This reaction results in the formation of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (Compound 1) .

Conversion to Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (Compound 2)

The carboxylic acid (Compound 1) is subsequently heated in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent. This esterification reaction produces ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (Compound 2) .

Formation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Compound 3)

The final step involves treating the ester (Compound 2) with hydrazine hydrate in boiling ethanol. The reaction mixture is typically heated under reflux for approximately 7 hours. After cooling, the mixture is poured into ice-cooled water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the target compound 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Compound 3) .

The synthesis procedure is characterized by moderate to high yields and relatively straightforward purification steps. The structure of the final product is typically confirmed using various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry .

Biological Activities and Applications

2-(4-Bromophenyl)quinoline-4-carbohydrazide and its derivatives exhibit a range of biological activities, making them promising candidates for various pharmacological applications. These activities have been extensively documented through both in vitro and in silico studies.

Antimicrobial Activity

The most significant biological property of 2-(4-Bromophenyl)quinoline-4-carbohydrazide is its antimicrobial activity, particularly as a bacterial DNA gyrase inhibitor. DNA gyrase is an essential enzyme in bacterial DNA replication and maintenance, making it an attractive target for antibacterial agents .

Studies have demonstrated that the compound and its derivatives exhibit considerable inhibitory effects against various bacterial strains, with particular efficacy against Staphylococcus aureus. The antimicrobial properties make this compound a promising candidate for developing new antibiotics, especially in an era of increasing antimicrobial resistance.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been crucial in understanding how structural modifications of 2-(4-Bromophenyl)quinoline-4-carbohydrazide affect its biological activity. These studies have provided insights into the molecular features essential for antimicrobial efficacy and guided the design of more potent derivatives.

Role of the Hydrazine Moiety

SAR studies have confirmed the importance of the hydrazine moiety as a molecular hybrid for biological activity. The hydrazine group can participate in various types of interactions with the target enzyme, including hydrogen bonding and other non-covalent interactions, which are crucial for inhibitory activity .

Interestingly, the hydrazine moiety has been found to be effective in both cyclic and open forms, providing flexibility in designing new derivatives with enhanced properties .

Impact of Substituents

Research has also explored how various substituents affect the biological activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives. Substitutions on both the quinoline core and the phenyl ring can significantly influence antimicrobial potency. The bromine atom at the para position of the phenyl group has been shown to enhance biological efficacy, likely due to its electronic and steric effects .

Recent Research and Development

Recent research has focused on expanding the applications of 2-(4-Bromophenyl)quinoline-4-carbohydrazide and its derivatives, particularly through molecular hybridization strategies.

Development of Novel Derivatives

Researchers have synthesized a variety of derivatives by modifying the basic structure of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. These include:

-

Ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate (Compound 5), prepared by reacting the carbohydrazide with triethyl orthoformate .

-

2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-aryl acetamides (Compounds 6a and 6b), synthesized by reacting the carbohydrazide with 2-chloro-N-aryl-acetamides .

-

2-(4-Bromophenyl)-N′-(substituted benzoyl)quinoline-4-carbohydrazide derivatives (Compounds 7a-e), obtained by reacting the carbohydrazide with appropriate benzoyl chloride derivatives .

-

Pyrazole-containing derivatives, such as (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (Compound 11) and 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound 12), synthesized through cyclocondensation reactions .

Molecular Hybridization Strategies

Molecular hybridization has been a key strategy in the development of new derivatives with enhanced properties. This approach involves combining the 2-(4-Bromophenyl)quinoline-4-carbohydrazide scaffold with other pharmacophores known to possess biological activity .

For example, researchers have created hybrids incorporating acrylamide moieties, which are known to inhibit kinase receptors. These hybrids have been tested for cytotoxic activity and EGFR kinase inhibition, showing promising results for potential anticancer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume